![molecular formula C14H20SSi2 B1281110 2,5-Bis[(trimethylsilyl)ethynyl]thiophene CAS No. 79109-69-6](/img/structure/B1281110.png)
2,5-Bis[(trimethylsilyl)ethynyl]thiophene
Overview
Description
2,5-Bis[(trimethylsilyl)ethynyl]thiophene (2,5-BTET) is a novel compound that has been gaining attention in recent years due to its unique properties and potential applications in various fields. 2,5-BTET is a thiophene-based compound containing two trimethylsilylethynyl moieties. It has a low band gap, excellent thermal stability, and good solubility in organic solvents, making it an attractive material for various applications.
Scientific Research Applications
Luminescent Complex Synthesis
2,5-Bis[(trimethylsilyl)ethynyl]thiophene is used in synthesizing luminescent digold ethynyl complexes. These complexes exhibit ligand-centered π-π* interactions and are characterized by their linear two-coordinate geometry, ideal for Au(i) complexes. Their structural properties are significant due to the absence of Au...Au interactions and the presence of Au...S intermolecular interactions (Li et al., 2005).
Organic Synthesis and Organometallics
It serves as a precursor for various organic and organometallic syntheses. In one approach, its reaction with palladium-catalyzed coupling agents forms ethynylated thiophene derivatives and palladium-ethynylthiophene organometallic oligomers, used for creating diverse molecular structures (Altamura et al., 2001).
Optoelectronic Material Development
This compound is vital in developing optoelectronic materials. For instance, its use in synthesizing thiophene 1,1-dioxides allows for the tuning of their optoelectronic properties. The substituents used can significantly influence the reduction potential of these materials, making them suitable for various electronic applications (Tsai et al., 2013).
Electrochemical Applications
In the field of electrochemistry, this compound is used in the electrochemical preparation of polythiophene. The resulting films exhibit similar properties to those prepared from thiophene, with a distinct morphological difference observable under SEM, highlighting its utility in advanced material science (Masuda et al., 1992).
Photonic and Fluorescence Studies
It is also crucial in studying photonic and fluorescence properties. For example, its derivatives are explored for their high-efficiency blue fluorescence emission in the solid state, contributing significantly to the development of advanced luminescent materials (Tedesco et al., 2001).
properties
IUPAC Name |
trimethyl-[2-[5-(2-trimethylsilylethynyl)thiophen-2-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20SSi2/c1-16(2,3)11-9-13-7-8-14(15-13)10-12-17(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGDWBCCYLGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



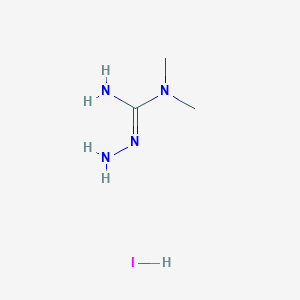
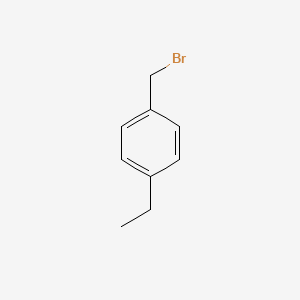

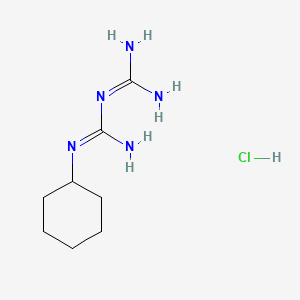




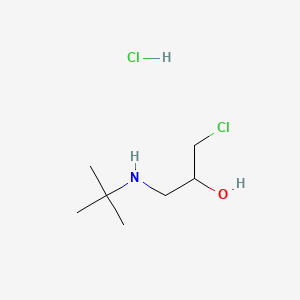
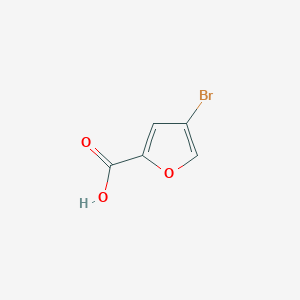


![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)
